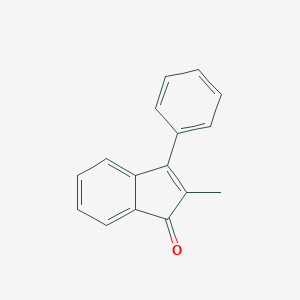

2-methyl-3-phenyl-1H-inden-1-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-3-phenylinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O/c1-11-15(12-7-3-2-4-8-12)13-9-5-6-10-14(13)16(11)17/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDWBAQZJOXYFCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C1=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30372808 | |

| Record name | 2-methyl-3-phenyl-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13304-52-4 | |

| Record name | 2-methyl-3-phenyl-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Methyl 3 Phenyl 1h Inden 1 One and Analogues

Strategies for Carbon-Carbon Bond Formation in Indenone Ring Systems

The construction of the indenone ring system is fundamentally reliant on the formation of key carbon-carbon bonds. Chemists have developed a variety of strategies to achieve this, ranging from classical cyclizations to modern radical and annulation reactions.

Cyclization Reactions for Indenone Formation

Intramolecular cyclization is a cornerstone of indenone synthesis. These reactions typically involve the formation of the five-membered ring from a suitably functionalized aromatic precursor.

One of the most traditional methods is the acid-catalyzed cyclization of 3-arylpropanoic acids or their corresponding acid chlorides. beilstein-journals.orgresearchgate.net For instance, hydrocinnamic acid can be cyclized to form 1-indanone (B140024), which serves as a precursor for more substituted indenones. beilstein-journals.org A more direct route involves the Nazarov cyclization of divinyl ketones, such as chalcones (1,3-diaryl-2-propen-1-ones). beilstein-journals.org This electrocyclic reaction, often promoted by strong acids like trifluoroacetic acid, can efficiently produce substituted indenones. Microwave-assisted Nazarov cyclizations have been shown to significantly reduce reaction times. beilstein-journals.org

Modern variations include metal-catalyzed cyclizations. Gold-catalyzed cyclization of 2-alkynylbenzaldehyde cyclic acetals provides a broad range of indenone derivatives in very good yields. organic-chemistry.org In this process, the cyclic acetal (B89532) group facilitates a 1,5-hydride shift by activating the benzylic C-H bond. organic-chemistry.org Iron-promoted oxidative tandem alkylation/cyclization of ynones with 4-alkyl-substituted 1,4-dihydropyridines is another effective method for producing 2-alkylated indenones under mild conditions. organic-chemistry.org

| Cyclization Method | Precursor | Key Reagents/Catalysts | Outcome | Reference |

| Friedel-Crafts | 3-Arylpropanoic Acid/Chloride | Lewis Acids (e.g., AlCl₃, NbCl₅) | 1-Indanone derivatives | beilstein-journals.orgresearchgate.net |

| Nazarov Cyclization | Chalcone (Divinyl Ketone) | Trifluoroacetic Acid (TFA) | Substituted 1-Indenones | beilstein-journals.org |

| Gold-Catalyzed Cyclization | 2-Alkynylaldehyde Cyclic Acetal | Gold Catalyst | Functionalized Indenones | organic-chemistry.org |

| Iron-Promoted Cyclization | Ynone and 1,4-Dihydropyridine | Iron Salt | 2-Alkylated Indenones | organic-chemistry.org |

Friedel-Crafts Acylation Approaches in Indenone Synthesis

Intramolecular Friedel-Crafts acylation is arguably the most powerful and widely used method for constructing the 1-indanone skeleton, which can then be further modified to yield indenones. beilstein-journals.orgorgsyn.org The classic approach involves treating a 3-arylpropionic acid chloride with a stoichiometric amount of a Lewis acid, such as aluminum chloride (AlCl₃), to effect cyclization. beilstein-journals.orgcdnsciencepub.com

Research has shown that the substitution pattern of the precursor can significantly impact the reaction's success. For example, the absence of a substituent at the 2-position of the target indenone often leads to poor yields, whereas a methyl or ethyl group at this position greatly improves the yield of the cyclized product. cdnsciencepub.comdocumentsdelivered.comcdnsciencepub.com However, a larger group like a benzyl (B1604629) can diminish this beneficial effect. cdnsciencepub.com

To overcome the drawbacks of traditional methods, such as harsh conditions and the need for stoichiometric Lewis acids, alternative protocols have been developed. The use of niobium pentachloride (NbCl₅) as a Lewis acid allows the reaction to proceed under mild conditions (room temperature) with good yields, as NbCl₅ can both convert the carboxylic acid to the acyl chloride in situ and catalyze the cyclization. researchgate.net Another innovative approach utilizes Meldrum's acid derivatives as acylating agents, which circumvents many of the problems associated with traditional Friedel-Crafts reactions and provides an efficient entry to 2-substituted 1-indanones. orgsyn.org

| Friedel-Crafts Approach | Precursor | Catalyst/Reagent | Key Features | Reference |

| Classical Method | 3-Arylpropionic acid chloride | AlCl₃ (stoichiometric) | Widely used, sensitive to substitution | beilstein-journals.orgcdnsciencepub.com |

| Niobium-based | 3-Arylpropanoic acid | NbCl₅ | Mild conditions, in situ acyl chloride formation | researchgate.net |

| Meldrum's Acid | Benzyl Meldrum's acid derivative | TMSOTf | Overcomes issues of classic methods, good for 2-substitution | orgsyn.org |

Radical Cascade Cyclization Pathways for Functionalized 1-Indenones

Radical cascade cyclizations have emerged as a highly efficient and powerful strategy for synthesizing functionalized 1-indenones, often under transition-metal-free conditions. rhhz.netresearchgate.net These reactions typically involve the generation of a radical species that adds to an alkyne, followed by an intramolecular cyclization to form the indenone ring. rhhz.netnih.gov

This approach allows for the construction of complex molecules in a single pot by forming multiple chemical bonds. rhhz.netnih.gov A variety of radical precursors can be used, including alkanes, sulfinic acids, and 1,4-dihydropyridines. organic-chemistry.orgrhhz.netnih.gov For example, an alkyl radical initiated 5-exo-trig cyclization of biaryl ynones with 1,4-dihydropyridines selectively produces indenones. nih.govnih.gov Similarly, sulfonyl radicals, generated from sodium sulfinates in the presence of an oxidant like Na₂S₂O₈, can initiate a cascade cyclization to yield 3-sulfonated 1-indenones. rhhz.net An electrooxidative method has also been developed for the arylsulfonylation of ynones with sulfinic acids, which proceeds via a radical tandem cyclization under oxidant-free conditions. organic-chemistry.org

These methods are attractive from a green chemistry perspective as they often avoid the use of heavy or noble metals and start from readily available reagents. rhhz.net

Annulation Reactions for Indenone Derivatives (e.g., [3+2], [4+2])

Annulation reactions, which involve the formation of a new ring onto an existing one, provide another versatile route to indenone derivatives. These cycloaddition strategies can be categorized based on the number of atoms contributed by each reactant, such as [3+2] and [4+2] annulations.

Rhodium(III)-catalyzed C–H annulation of N-tert-butyl-α-arylnitrones with internal alkynes proceeds under mild, redox-neutral conditions to afford indenones in moderate to high yields. acs.org Another Rh(III)-catalyzed process involves the [3+2] annulation of sulfoxonium ylides with 1,3-diynes, which delivers alkynated indenone derivatives. acs.org

Palladium-catalyzed annulation has also been explored. For instance, the annulation of o-bromobenzaldehydes with norbornene derivatives can establish the indanone skeleton directly through C-H activation of the aldehyde group under mild conditions. nih.gov Regiodivergent annulation reactions of chalcones with single-carbon reagents can lead to either indanones or indenones, depending on the reaction pathway, which can be controlled by the choice of catalyst (e.g., Pd(OAc)₂) or base (e.g., Cs₂CO₃). acs.org

Transition Metal-Catalyzed Syntheses of Indenone Scaffolds

Transition metals, particularly rhodium, play a pivotal role in the modern synthesis of indenones. These catalysts enable highly efficient and selective transformations through mechanisms like carbonylative arylation and C-H functionalization, providing access to a wide diversity of indenone structures.

Rhodium-Catalyzed Transformations (e.g., Carbonylative Arylation of Alkynes, C-H Functionalization)

Rhodium catalysts are exceptionally versatile for constructing indenone scaffolds. Two major strategies are the carbonylative arylation of alkynes and cascade reactions involving C-H activation.

Carbonylative Arylation of Alkynes: This powerful method involves the reaction of an alkyne with an arylboronic acid and a carbon monoxide (CO) source, catalyzed by a rhodium complex. scispace.comrsc.org In a key development, paraformaldehyde has been used as a CO-gas-free carbonyl source. organic-chemistry.orgresearchgate.net This process involves a rhodium-catalyzed decarbonylation of formaldehyde, followed by the carbonylative cyclization of the alkyne with a 2-haloboronic acid to yield the indenone derivative. organic-chemistry.org These reactions can produce a variety of products, including indenones, indanones, and furanones, with selectivity often tuned by modifying the reaction conditions. researchgate.netiyte.edu.tr

| Reaction Type | Reactants | Catalyst System | Key Feature | Reference |

| Carbonylative Cyclization | Alkyne, 2-Bromophenylboronic acid | [RhCl(cod)]₂ / Paraformaldehyde | CO gas-free carbonylation | organic-chemistry.org |

| Carbonylative Arylation | Alkyne, Arylboronic acid | Rh(I) catalyst | Forms various products including indenones | rsc.org |

C-H Functionalization: Rhodium-catalyzed C-H activation has become a prominent strategy for the synthesis of functionalized indenones. organic-chemistry.orgnih.gov These reactions often proceed via a cascade mechanism, forming multiple bonds in a single operation under mild conditions. organic-chemistry.orgresearchgate.net For example, an efficient synthesis of difunctionalized indenones has been achieved through the Rh-catalyzed C-H activation and cascade reaction of benzimidates with alkenes. organic-chemistry.orgnih.gov Another approach is the redox-neutral [3+2] annulation of sulfoxonium ylides with 1,3-diynes via C-H activation. acs.org Additionally, Rh(III) can catalyze the C-H annulation of arylnitrones with internal alkynes to produce indenones. acs.org These methods are characterized by their high efficiency, broad substrate scope, and good functional group tolerance. acs.orgorganic-chemistry.orgrsc.org

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki Coupling for Indenone Precursors)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming the carbon-carbon bonds necessary for the indenone framework. The Suzuki-Miyaura coupling, in particular, has been effectively employed for the synthesis of substituted indenones and their precursors.

One prominent strategy involves a one-pot sequence combining a Suzuki-Miyaura cross-coupling with an acid-catalyzed cyclization to produce indenones and indanones in modest to good yields. nih.govrsc.org This approach typically starts with ortho-haloaryl aldehydes or ketones which are coupled with appropriate boronic acids or their esters. For instance, a sequential process starting from 2-bromobenzaldehydes and a pinacol (B44631) boronate ester, catalyzed by [PdCl₂(dppf)], can yield indanone derivatives. researchgate.net When (2-bromoaryl)ketones are used as starting materials, 1H-inden-1-ones can be obtained selectively. researchgate.net

The synthesis of 2,3-diaryl-1H-inden-1-ones, direct analogues of the target compound, has been achieved through the site-selective Suzuki–Miyaura reaction of 2,3-dibromo-1H-inden-1-one. researchgate.net By carefully controlling the stoichiometry of the arylboronic acid, chemists can achieve either mono- or diarylation. Reacting 2,3-dibromo-1H-inden-1-one with one equivalent of an arylboronic acid selectively yields 2-bromo-3-aryl-1H-inden-1-ones. A subsequent reaction with a different arylboronic acid can then be performed to generate 2,3-diaryl-1H-inden-1-ones with two distinct aryl groups. researchgate.net This highlights the high degree of regioselectivity possible with this method.

The table below summarizes the conditions for these palladium-catalyzed reactions.

Table 1: Palladium-Catalyzed Synthesis of Indenone Precursors

| Starting Material | Reagent | Catalyst System | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| 2-Bromobenzaldehydes | Pinacol boronate | [PdCl₂(dppf)], NaOH | Indanone derivatives | Good | researchgate.net |

| 2,3-Dibromo-1H-inden-1-one | Arylboronic acid (1 equiv.) | Pd catalyst | 2-Bromo-3-aryl-1H-inden-1-one | Good | researchgate.net |

| 2,3-Dibromo-1H-inden-1-one | Arylboronic acid (2 equiv.) | Pd catalyst | 2,3-Diaryl-1H-inden-1-one | Good | researchgate.net |

Rhenium-Catalyzed Arylation–Acyl Cyclizations

A novel and powerful method for constructing polyfunctionalized indenones involves a rhenium-catalyzed arylation-acyl cyclization cascade. nih.govresearchgate.net This reaction occurs between (hetero)arylmagnesium halides (Grignard reagents) and enol lactones under mild conditions. nih.gov The process is notable for its one-pot nature and complete regioselectivity, proceeding through a cascade of C(sp²)–C(sp²) bond formations. nih.govresearchgate.net

The mechanism is believed to involve a sequence of syn-carborhenation followed by an intramolecular nucleophilic addition. nih.gov This methodology demonstrates excellent functional group tolerance on both the organomagnesium reagent and the enol lactone, allowing for the synthesis of a wide array of complex indenones. nih.govresearchgate.net This approach has also been successfully applied to the synthesis of natural products such as neolignan and (iso)pauciflorol F. nih.govresearchgate.net The use of a simple rhenium catalyst, such as ReCl₅, enables this efficient cascade reaction. researchgate.net

Table 2: Rhenium-Catalyzed Indenone Synthesis

| Substrate 1 | Substrate 2 | Catalyst | Key Features | Product | Reference |

|---|---|---|---|---|---|

| Enol lactones | (Hetero)arylmagnesium halides | Rhenium complex (e.g., ReCl₅) | Cascade reaction, complete regioselectivity, mild conditions | Polyfunctionalized indenones | nih.govresearchgate.net |

Green Chemistry Approaches in Indenone Synthesis

In line with the growing importance of sustainable chemical manufacturing, several green chemistry approaches have been developed for indenone and indanone synthesis. These methods aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.

Non-conventional energy sources like microwaves and high-intensity ultrasound have been successfully used to drive the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids, a common route to 1-indanones. nih.gov These techniques often lead to shorter reaction times and improved yields compared to conventional heating. nih.gov Another green strategy involves the use of reusable catalysts. For example, metal triflates in triflate-anion-containing ionic liquids have been used to catalyze microwave-assisted intramolecular Friedel-Crafts acylations. nih.gov A key advantage is that the metal triflate can be recovered and reused without a significant loss of catalytic activity. nih.govbeilstein-journals.org

Efforts have also been directed towards developing metal-free synthetic routes. An L-proline catalyzed intramolecular hydroacylation of 2-vinylbenzaldehydes provides an environmentally benign pathway to indanone scaffolds in good to excellent yields. rsc.org More recently, the Nazarov cyclization, a powerful method for forming cyclopentenones, has been adapted for indanone synthesis using green solvents like 4-methyltetrahydropyran (4-MeTHP). preprints.org This approach avoids harmful solvents and simplifies the work-up process, making the synthesis more sustainable. preprints.org

Table 3: Green Synthesis Methodologies for Indanones/Indenones

| Method | Catalyst/Solvent | Key Advantage | Reference |

|---|---|---|---|

| Microwave-assisted Friedel-Crafts | Metal triflate in ionic liquid | Reusable catalyst, faster reaction | nih.govnih.gov |

| Intramolecular Hydroacylation | L-proline (metal-free) | Environmentally benign catalyst | rsc.org |

Stereoselective and Regioselective Synthesis of 2-methyl-3-phenyl-1H-inden-1-one Derivatives

Achieving stereochemical and regiochemical control is crucial when synthesizing complex molecules for specific applications. In the context of indenones, significant progress has been made in developing selective synthetic methods.

Regioselectivity is exemplified by the site-selective Suzuki–Miyaura reactions of 2,3-dibromo-1H-inden-1-one, where the position of arylation can be controlled by the reaction stoichiometry. researchgate.net This allows for the programmed synthesis of unsymmetrically substituted 2,3-diaryl indenones.

Stereoselective synthesis has been demonstrated in the creation of complex spiro-derivatives of the indane framework. For example, the multicomponent [3 + 2] cycloaddition (32CA) reaction of isatin (B1672199) derivatives, sarcosine, and an indenone-based dipolarophile proceeds in a highly regio- and diastereoselective manner, leading to the exclusive formation of one of four possible diastereomers. acs.org Similarly, atom-economic, three-component tandem cycloadditions of azomethine ylides with N-aryl-3-benzylidene-pyrrolidine-2,5-diones afford novel dispiro-oxindole-pyrrolidines with high regio- and stereoselectivity. researchgate.net The stereochemical outcome in these cycloaddition reactions can be influenced by factors such as π–π stacking interactions between the reactants. researchgate.net

These examples, while not directly producing this compound, establish important principles for controlling selectivity in the synthesis of highly substituted and stereochemically complex indenone and indanone derivatives.

Table 4: Examples of Selective Indenone Derivative Synthesis

| Reaction Type | Key Feature | Outcome | Reference |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Stoichiometric control with 2,3-dibromo-1H-inden-1-one | High regioselectivity (mono- vs. di-arylation) | researchgate.net |

| [3+2] Cycloaddition | Multicomponent reaction of isatin, sarcosine, and indenone dipolarophile | High regio- and diastereoselectivity (1 of 4 diastereomers formed) | acs.org |

Synthetic Strategies for Late-Stage Functionalization of Indenones

Late-stage functionalization (LSF) is a powerful strategy in modern chemistry that allows for the modification of complex molecules at a late point in their synthesis. nih.govnih.gov This approach is highly valuable for rapidly creating libraries of analogues for structure-activity relationship studies or for fine-tuning the properties of a lead compound without resorting to de novo synthesis. nih.gov

For indenone and indanone scaffolds, C-H bond activation is a key LSF strategy. nih.govresearchgate.net This allows for the direct introduction of new functional groups onto the core structure, bypassing the need for pre-installed reactive handles. Photoredox catalysis has emerged as a mild and effective way to achieve such transformations. For example, a photoredox-catalyzed decarboxylative annulation has been developed for the synthesis of indanones, demonstrating a method that could be adapted for late-stage modifications. researchgate.net

Photochemical rearrangements also represent a potential LSF tool. Complex molecular skeletons can undergo photoinduced rearrangements, and while not yet broadly applied to simple indenones, these methods showcase the potential for skeletal diversification at a late stage. acs.org The maturation of LSF methodologies, particularly those that offer high regioselectivity and broad functional group tolerance, is expected to greatly enhance the ability to efficiently diversify the indenone scaffold for various applications. nih.gov

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2,3-diaryl-1H-inden-1-one |

| 2,3-dibromo-1H-inden-1-one |

| 2-bromo-3-aryl-1H-inden-1-one |

| 1H-inden-1-one |

| Indanone |

| 2-vinylbenzaldehyde |

| 3-arylpropionic acid |

| 4-methyltetrahydropyran |

| Isatin |

| Sarcosine |

| Dispiro[indoline-3,2′-pyrrolidine-3′,3″-indoline] |

| Dispiro-oxindole-pyrrolidine |

| N-aryl-3-benzylidene-pyrrolidine-2,5-dione |

| Neolignan |

| (iso)pauciflorol F |

| [PdCl₂(dppf)] (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) |

| ReCl₅ (Rhenium(V) chloride) |

Reaction Mechanisms and Mechanistic Studies of 2 Methyl 3 Phenyl 1h Inden 1 One Transformations

Elucidation of Reaction Pathways for Indenone Formation

The formation of 2,3-disubstituted indenones can be achieved through several strategic reaction pathways. Two prominent routes include acid-catalyzed electrocyclizations and transition-metal-catalyzed annulations.

One of the classic and powerful methods for constructing the five-membered ring of the indenone system is the Nazarov cyclization . This reaction involves the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone precursor. wikipedia.orgorganic-chemistry.orgnih.gov For the synthesis of 2-methyl-3-phenyl-1H-inden-1-one, a plausible divinyl ketone precursor would be 2-methyl-1,4-diphenylpenta-1,4-dien-3-one. The pathway is initiated by the activation of the ketone by a Lewis or Brønsted acid, which facilitates the formation of a pentadienyl cation. This cation then undergoes a conrotatory electrocyclization to form the cyclopentenone ring system characteristic of the indenone core. wikipedia.orgorganic-chemistry.org

Transition metal-catalyzed reactions offer a versatile and efficient alternative for constructing indenone skeletons. Rhodium(III)-catalyzed annulation of aromatic precursors with alkynes has emerged as a powerful strategy. researchgate.net For instance, the reaction of a substituted 2-aryl-3-nitrosoindole with an alkyne can lead to indenone formation through a cascade process involving C-H activation and dearomative spirocyclization. researchgate.net Similarly, rhodium(III) complexes can catalyze multicomponent reactions to assemble indenes and, by extension, indenones, under mild, atom-economical conditions. rsc.org

Palladium-catalyzed reactions, such as intramolecular Heck-type couplings, also provide a viable pathway. These reactions typically involve the cyclization of an ortho-alkenyl or ortho-alkynyl aryl halide or triflate. The versatility of palladium catalysis allows for a broad range of functional groups to be tolerated in the starting materials. nih.gov

Below is a table summarizing key reaction pathways for the formation of related indenone structures.

| Reaction Pathway | Catalyst/Reagent Type | Precursor Type | Key Features |

| Nazarov Cyclization | Lewis or Brønsted Acid (e.g., Sc(OTf)₃, H₂SO₄) | Divinyl Ketone | 4π-electrocyclic ring closure; diastereospecific conrotatory mechanism. wikipedia.orgnih.gov |

| Rhodium-Catalyzed Annulation | Rh(III) complexes (e.g., [Cp*RhCl₂]₂) | Aromatic compound + Alkyne | C-H bond activation; redox-neutral process; high atom economy. researchgate.netrsc.org |

| Palladium-Catalyzed Cyclization | Pd(0) or Pd(II) complexes (e.g., Pd(OAc)₂, Pd(dba)₂) | Ortho-substituted Aryl Halide/Triflate | Intramolecular Heck-type reaction; broad substrate scope. nih.govnih.gov |

Investigation of Intermediates and Transition States in Indenone Syntheses

The mechanistic pathways described above are characterized by distinct intermediates and transition states that govern the reaction's outcome and stereoselectivity.

In the Nazarov cyclization , the central intermediate is the pentadienyl cation , formed upon coordination of the acid catalyst to the divinyl ketone. nih.gov The stereochemistry of the final product is determined during the subsequent 4π conrotatory electrocyclization step, which proceeds through a highly ordered transition state as dictated by Woodward-Hoffmann rules. wikipedia.org This cyclization leads to an oxyallyl cation , which then undergoes elimination of a proton to yield the final cyclopentenone product. wikipedia.orgnih.gov The stability of these cationic intermediates is a critical factor influencing the reaction rate and efficiency.

| Intermediate | Description | Role in Mechanism |

| Pentadienyl Cation | A 4π-electron cationic species formed from the divinyl ketone precursor. | Undergoes conrotatory electrocyclization to form the five-membered ring. nih.gov |

| Oxyallyl Cation | A cyclic carbocation formed after the electrocyclization step. | Undergoes elimination to form the final α,β-unsaturated ketone. wikipedia.org |

In rhodium-catalyzed syntheses , the reaction is often initiated by the coordination of a directing group on the aromatic substrate to the rhodium center, followed by C-H activation to form a rhodacycle intermediate. researchgate.net Subsequent migratory insertion of an alkyne and reductive elimination complete the catalytic cycle. DFT calculations on related systems have revealed that the reaction proceeds through a cascade involving directed C-H activation, dearomative spirocyclization, and subsequent N-O/C-C bond cleavage before the final indenone is formed. researchgate.net

For palladium-catalyzed reactions, the mechanism typically involves the formation of an arylpalladium(II) complex via oxidative addition of an aryl halide to a Pd(0) species. This is followed by migratory insertion of the tethered alkene or alkyne into the aryl-palladium bond, forming a new organopalladium intermediate. The final product is released through various pathways, such as β-hydride elimination or, in reductive variants, protonolysis, which regenerates the active catalyst.

Catalytic Cycle Analysis in Metal-Mediated Indenone Chemistry

Metal-mediated syntheses of indenones operate through well-defined catalytic cycles, which are essential for achieving high efficiency and turnover numbers.

A generalized catalytic cycle for a rhodium(III)-catalyzed annulation to form an indenone skeleton is depicted as follows:

C-H Activation: The cycle begins with the coordination of the substrate to the Rh(III) catalyst, followed by ortho-C-H bond activation to form a five-membered rhodacycle intermediate.

Alkyne Insertion: The coordinated alkyne then undergoes migratory insertion into the Rh-C bond.

Reductive Elimination/Cascade: A subsequent sequence of steps, which can include reductive elimination or a more complex cascade involving bond cleavages, releases the indenone product. researchgate.net

Catalyst Regeneration: The active Rh(III) species is regenerated, allowing the cycle to continue.

In the context of a palladium-catalyzed synthesis, such as an intramolecular Heck reaction, the catalytic cycle typically involves the following key steps:

Oxidative Addition: A Pd(0) complex reacts with an ortho-alkenyl aryl halide, leading to the formation of an Aryl-Pd(II)-X intermediate. nih.gov

Migratory Insertion: The tethered alkene moiety inserts into the Aryl-Pd bond in an intramolecular fashion. This step is often stereoselective and forms the five-membered ring.

β-Hydride Elimination: A hydrogen atom from a β-position relative to the palladium is eliminated, forming a palladium-hydride species and the indenone product with a newly formed double bond.

Reductive Elimination: The palladium-hydride species reductively eliminates HX, typically in the presence of a base, to regenerate the active Pd(0) catalyst.

| Catalytic Step | Metal | Description |

| Oxidative Addition | Palladium | Pd(0) inserts into an aryl-halide bond to form a Pd(II) species. |

| C-H Activation | Rhodium | A C-H bond on the aromatic substrate is cleaved to form a metal-carbon bond. researchgate.net |

| Migratory Insertion | Palladium, Rhodium | An alkyne or alkene inserts into a metal-carbon bond. |

| Reductive Elimination | Palladium, Rhodium | New C-C bonds are formed, releasing the product and reducing the metal's oxidation state. |

The specific ligands coordinated to the metal center play a crucial role in modulating the reactivity and selectivity of each step within the catalytic cycle.

Spectroscopic Characterization and Advanced Analytical Techniques for 2 Methyl 3 Phenyl 1h Inden 1 One Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. A ¹H NMR spectrum would provide information about the electronic environment of the hydrogen atoms, their connectivity through spin-spin coupling, and the number of protons in a given environment through integration. For 2-methyl-3-phenyl-1H-inden-1-one, one would expect to observe distinct signals for the methyl protons, the protons on the indenone core, and the protons of the phenyl ring.

However, a thorough search of scientific databases and literature has not yielded specific ¹H or ¹³C NMR chemical shifts, coupling constants, or any 2D NMR data for this compound. While data exists for related indanone structures, the strict focus on the specified compound prevents their inclusion. researchgate.net

Vibrational Spectroscopy (e.g., FT-IR, Raman) for Functional Group Analysis

Despite the utility of this technique for functional group analysis, specific experimental FT-IR and Raman spectra with peak assignments for this compound are not available in the reviewed literature.

Mass Spectrometry (e.g., MS, HRMS, GC-MS, ESI-HRMS) for Molecular Formula and Fragmentation Studies

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula, C₁₆H₁₂O. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization-High Resolution Mass Spectrometry (ESI-HRMS) would be used for analysis. The fragmentation pattern observed in the mass spectrum would offer valuable clues about the compound's structure, as weaker bonds tend to break preferentially.

While mass spectral data for related compounds like 2-methyl-3-phenyl-1H-indole are available, specific mass spectra and detailed fragmentation analyses for this compound have not been found. nih.gov

Electronic Absorption Spectroscopy (e.g., UV-Vis) for Electronic Structure Probing

Electronic Absorption Spectroscopy, commonly known as UV-Visible (UV-Vis) spectroscopy, provides insights into the electronic structure of a molecule by measuring its absorption of ultraviolet and visible light. The presence of conjugated systems, such as the phenyl-substituted indenone core in the target molecule, would be expected to give rise to characteristic absorption bands. The wavelength of maximum absorbance (λmax) can provide information about the extent of conjugation and the types of electronic transitions occurring.

A comprehensive search for the UV-Vis absorption spectrum and associated data for this compound did not yield any specific results.

X-ray Crystallography for Solid-State Structural Features

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic analysis of this compound would provide precise bond lengths, bond angles, and information about the planarity of the ring systems and the orientation of the phenyl group relative to the indenone core. This technique would also reveal how the molecules pack together in the solid state.

Currently, there are no published crystal structures for this compound in the crystallographic databases.

Computational Chemistry and Theoretical Investigations of 2 Methyl 3 Phenyl 1h Inden 1 One

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure and reactivity of molecules. For indenone derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), provide a detailed understanding of their molecular and electronic properties. researchgate.netresearchgate.net

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. nubakery.org For derivatives of 2,3-dihydro-1H-inden-1-one, DFT methods are employed to calculate optimized molecular structures, including bond lengths and bond angles. researchgate.netresearchgate.net These calculations help in understanding the spatial arrangement of the methyl and phenyl groups relative to the indenone core. The planarity and symmetry of the molecule are also determined through these optimizations. For instance, studies on similar structures have shown that the indenone core is largely planar, with the substituents adopting specific conformations to minimize steric hindrance.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule. imperial.ac.ukmsu.edu The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. acs.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. acs.orgresearchgate.netnih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netnih.gov For indenone derivatives, DFT calculations have been used to determine these orbital energies and the resulting energy gap. researchgate.net This information is vital for predicting how 2-methyl-3-phenyl-1H-inden-1-one might interact with other molecules and its potential for participation in chemical reactions.

| Parameter | Description | Significance in Reactivity Analysis |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the electron-donating ability of the molecule. Higher energy suggests a better electron donor. acs.org |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the electron-accepting ability of the molecule. Lower energy suggests a better electron acceptor. acs.org |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally implies higher chemical reactivity and lower kinetic stability. researchgate.netnih.gov |

Global reactivity descriptors, which are derived from HOMO and LUMO energies, provide further insights into the molecule's reactivity. nih.gov These descriptors include electronegativity (χ), chemical hardness (η), and global softness (σ). nih.govnih.gov

DFT calculations are also a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data to validate the computational model. For instance, theoretical vibrational frequencies can be calculated and correlated with experimental FT-IR spectra. mdpi.comacs.org Similarly, electronic absorption spectra (UV-Vis) can be predicted using Time-Dependent DFT (TD-DFT) calculations, which provide information about the electronic transitions between molecular orbitals. mdpi.comacs.org The calculated spectroscopic data for indenone derivatives have shown good agreement with experimental findings, confirming the accuracy of the computational methods used. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides insights into the static properties of a single molecule, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov MD simulations can be employed to explore the conformational landscape of this compound, revealing how the molecule flexes and changes its shape. This is particularly important for understanding how the molecule might interact with biological targets like enzymes or receptors. oatext.com

MD simulations can also model intermolecular interactions, such as those between the indenone derivative and solvent molecules or other solutes. researchgate.net These simulations provide a detailed picture of the non-covalent interactions, like hydrogen bonds and van der Waals forces, that govern the molecule's behavior in a condensed phase.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Indenone Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jocpr.comnih.gov For indenone derivatives, QSAR models have been developed to predict their activity as, for example, enzyme inhibitors. jocpr.comnih.govresearchgate.net

In a typical QSAR study, a set of known indenone derivatives with their measured biological activities is used to build a model. jocpr.com Various molecular descriptors, which are numerical representations of the chemical structure (e.g., electronic, steric, and hydrophobic properties), are calculated for each compound. Statistical methods, such as multiple linear regression, are then used to create an equation that relates these descriptors to the biological activity. jocpr.com A successful QSAR model can then be used to predict the activity of new, unsynthesized indenone derivatives, thereby guiding the design of more potent compounds. For instance, a QSAR study on indanone and aurone (B1235358) derivatives as acetylcholinesterase inhibitors identified LUMO energy, diameter, and Gibbs free energy as important parameters. jocpr.comjocpr.com

Mechanistic Insights from Computational Approaches

Computational methods are invaluable for elucidating the mechanisms of chemical reactions. For reactions involving indenone derivatives, DFT calculations can be used to map out the entire reaction pathway, identifying transition states and intermediates. semanticscholar.orgacs.orgacs.org This allows for a detailed understanding of how the reaction proceeds and what factors control its outcome.

For example, computational studies can shed light on the mechanism of the synthesis of indenones, such as through rhodium-catalyzed reactions. iyte.edu.tr By calculating the energies of different possible pathways, researchers can determine the most likely mechanism. This knowledge can then be used to optimize reaction conditions to improve the yield and selectivity of the desired product.

Mechanistic Aspects of Biological Activity and Structure Activity Relationships for 2 Methyl 3 Phenyl 1h Inden 1 One Derivatives in Vitro Studies

In Vitro Enzyme Inhibition Studies

Derivatives of 2-methyl-3-phenyl-1H-inden-1-one have been shown to inhibit several enzymes that are critical to the progression of various diseases.

Succinate (B1194679) Dehydrogenase: Molecular docking studies have been performed to investigate the binding of indenone derivatives to succinate dehydrogenase (SDH), suggesting a potential mechanism for their biological activity. researchgate.netdntb.gov.uauc.pt

Cyclooxygenase (COX): Certain indenone derivatives, particularly spiroisoxazoline derivatives, have demonstrated selective inhibition of COX-2. bohrium.comresearchgate.netnih.govresearchgate.net For instance, a series of spiroisoxazoline derivatives of indanone were found to be selective inhibitors of COX-2, with IC50 values in the range of 0.07 to 0.16 µM. bohrium.com Compound 9f (3',4'-dimethoxyphenyl substituted) from this series showed the highest COX-2 inhibitory activity. bohrium.comresearchgate.netnih.gov The inhibitory activity of these compounds against COX-2 is attributed to their ability to form hydrogen bonds with the enzyme. bohrium.comnih.gov Another study reported that almost all synthesized indanone derivatives exhibited selective inhibition against the COX-2 enzyme, with the most selective compound being 2f , which has a trimethoxy group on the phenyl ring. researchgate.net

Bacterial Topoisomerase IV and DNA Gyrase: Indeno[1,2-b]pyridine derivatives have been suggested to intercalate into topoisomerase I and II due to their planar configuration. ekb.eg Digallic acid and other gallate derivatives have been identified as potent inhibitors of bacterial DNA gyrase and E. coli DNA topoisomerase IV, acting as ATP competitive inhibitors. nih.gov The antibacterial activity of some N-phenylpyrrolamide inhibitors has been attributed to their inhibition of bacterial DNA gyrase and topoisomerase IV. rsc.org

Fungal Lanosterol (B1674476) 14α-demethylase: While specific studies on the inhibition of fungal lanosterol 14α-demethylase by this compound derivatives are not extensively documented, the known antifungal activity of indenone derivatives suggests that this enzyme could be a potential target. rjptonline.orgbeilstein-journals.orgturkjps.orgresearchgate.net Azole-containing compounds, which are known inhibitors of lanosterol 14α-demethylase, are a major class of antifungal agents. turkjps.org

In Vitro Receptor Interaction and Ligand-Protein Docking Studies

Molecular docking studies have been crucial in understanding the interactions between indenone derivatives and their protein targets at a molecular level.

Docking studies of spiroisoxazoline derivatives with the COX-2 enzyme have shown that the methyl sulfonyl, spiroisoxazoline, meta-methoxy, and fluoro functional groups can form hydrogen bonds with the enzyme. bohrium.comnih.gov

Molecular docking has also been employed to study the interaction of 2-substituted 1-indanone (B140024) derivatives with acetylcholinesterase (AChE), providing insights for the design of more potent inhibitors. cncb.ac.cn Docking studies of an active indanone derivative, 15b , with the Torpedo californica AChE (TcAChE) have shown interactions between the diethylamine (B46881) nitrogen of the compound and the Trp84 residue at the bottom of the AChE gorge, as well as between the indanone ring and the indole (B1671886) ring of Trp279 at the top of the gorge. rsc.org

Indanone and 1,3-indandione (B147059) derivatives have been designed and evaluated as ligands for misfolded α-synuclein aggregates, which are implicated in Parkinson's disease. Two lead compounds, 8 and 32 , were found to bind to α-synuclein fibrils with high affinity and selectivity over amyloid-β and tau fibrils. researchgate.net

Computational investigations have explored the potential of indanone derivatives as inhibitors of cereblon (CRBN), a component of the E3 ubiquitin ligase complex. One such derivative, DHFO , was found to have a high binding affinity for cereblon. nih.gov

Docking studies of pyrazolyl dihydro-1H-inden-1-one derivatives with the 6KZV-A enzyme have also been performed to assess their bonding interactions. researchgate.net

Mechanistic Investigations of Antioxidant Activity of Indenone Derivatives

Some indenone derivatives have been reported to possess antioxidant properties. ekb.egresearchgate.net The antioxidant activity of these compounds is often attributed to their ability to scavenge free radicals and chelate metal ions. The specific mechanisms, however, can vary depending on the substitution pattern of the indenone scaffold.

Mechanistic Investigations of Anti-inflammatory Activity of Indenone Derivatives

The anti-inflammatory effects of indenone derivatives are mediated through various mechanisms, primarily involving the inhibition of pro-inflammatory cytokines and enzymes.

A series of 2-benzylidene-1-indanone (B110557) derivatives were found to effectively inhibit the lipopolysaccharide (LPS)-induced expression of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in murine primary macrophages. nih.gov The most active compound, 8f , also blocked the LPS-induced activation of the proinflammatory NF-κB/MAPK signaling pathway. researchgate.netnih.gov

Systematic SAR studies of 2-benzylidene-1-indanone derivatives revealed that a hydroxyl group at the C-5, C-6, or C-7 position of the indanone moiety, and certain fluorine-containing functionalities in the phenyl ring are important for the inhibition of LPS-stimulated reactive oxygen species (ROS) production in RAW 264.7 macrophages. nih.gov The compound 44 , 6-hydroxy-2-(2-(trifluoromethoxy)benzylidene)-2,3-dihydro-1H-inden-1-one, showed the strongest inhibitory activity on ROS production by modulating NADPH oxidase. nih.gov

An indanone derivative isolated from Fernandoa adenophylla demonstrated anti-inflammatory properties by inhibiting the heat-induced hemolysis of human red blood cells and showed binding affinity for COX-1, COX-2, and TNF-α in docking studies. nih.gov

A series of 3-substituted-indolin-2-one derivatives were synthesized and evaluated for their anti-inflammatory activity. The most active compound, 3-(3-hydroxyphenyl)-indolin-2-one, inhibited nitric oxide production and suppressed the production and mRNA expression of TNF-α and IL-6 in a concentration-dependent manner. mdpi.com This compound also inhibited LPS-induced activation of the Akt, MAPK, and NF-κB signaling pathways. mdpi.com

Mechanistic Investigations of Antimicrobial Activity of Indenone Derivatives

Indenone derivatives have demonstrated a broad spectrum of antimicrobial activity, including antibacterial, antifungal, and antimycobacterial effects.

Antibacterial Activity: 1-Indanone chalcones and their 2,4-dinitrophenylhydrazone derivatives have shown in vitro antibacterial activity against several Gram-positive and Gram-negative bacteria. academicjournals.org Substituted indanone acetic acid derivatives have also been screened for their antimicrobial activity, with the para-fluorophenyl substituted derivative (5f ) showing marked potency. rjptonline.org The mechanism of antibacterial action for some indenone derivatives is believed to involve the inhibition of DNA gyrase and topoisomerase IV. ekb.egnih.govrsc.orgmdpi.com Docking studies have been used to investigate the binding patterns of 3-alkylidene-2-indolone derivatives to bacterial proteins. mdpi.com

Antifungal Activity: The ortho-methoxyphenyl derivative of indanone acetic acid (5d ) exhibited better antifungal activity compared to other derivatives in one study. rjptonline.org The antifungal activity of some indole derivatives containing 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) has been reported to be effective against Candida albicans and C. krusei. turkjps.org

Antimycobacterial Activity: Conformationally-constrained indeno[2,1-c]quinoline-based analogues have shown significant growth inhibition of Mycobacterium tuberculosis (Mtb). researchgate.net The synthesis and SAR studies of 2-aminoquinazolinone derivatives identified compounds with potent antimycobacterial activity. nih.gov Whole genome sequencing of resistant mutants suggested that these compounds kill Mtb via a glycerol-dependent mechanism of action. nih.gov

Mechanistic Investigations of Anticancer Activity of Indenone Derivatives

The anticancer properties of indenone derivatives are attributed to their ability to induce apoptosis, cause cell cycle arrest, and inhibit key signaling pathways in cancer cells.

Indanone-based thiazolyl hydrazone (ITH) derivatives have shown favorable anticancer activity against colorectal cancer cell lines. nih.govfrontiersin.org One such derivative, ITH-6 , was more effective against p53 mutant colorectal cancer cells. nih.govfrontiersin.orgstjohns.edu Mechanistic studies revealed that ITH-6 induces G2/M phase cell cycle arrest, promotes apoptosis, increases reactive oxygen species (ROS) levels, and decreases glutathione (B108866) (GSH) levels. nih.govfrontiersin.orgstjohns.edu It also inhibits the expression of NF-κB p65 and Bcl-2. nih.govfrontiersin.orgstjohns.edu

Spiroisoxazoline derivatives of indanone have been evaluated for their anticancer activity, which is linked to their selective COX-2 inhibition. bohrium.comresearchgate.netnih.gov Compound 9f from this series not only exhibited high COX-2 inhibitory activity but also displayed potent cytotoxicity against MCF-7 breast cancer cells. bohrium.comresearchgate.netnih.gov This compound was found to promote apoptosis by increasing the mRNA expression of Bax and caspase-3, while decreasing the expression of Bcl-2, suggesting the involvement of the mitochondrial-associated pathway. bohrium.comresearchgate.netnih.gov

A novel protocol for the synthesis of spiro indanone fused pyrano[3,2-c]chromene derivatives has been developed, and these compounds have shown potent in vitro anticancer activities. bohrium.com

Structure-Activity Relationship (SAR) Studies for Indenone Derivatives

SAR studies are crucial for optimizing the biological activity of indenone derivatives.

For the anti-inflammatory activity of 2-benzylidene-1-indanone derivatives, the presence of a hydroxyl group on the indanone ring and specific substituents on the benzylidene moiety are important. nih.govresearchgate.net For instance, halogen-containing derivatives have been systematically studied, revealing that hydroxyl groups at C-5, C-6, or C-7 of the indanone moiety, and fluorine, trifluoromethyl, or trifluoromethoxy groups on the phenyl ring are important for inhibiting ROS production. nih.gov

In the case of antimicrobial activity, the nature and position of substituents on the indanone and the phenyl ring play a significant role. For example, a para-fluorophenyl substitution on indanone acetic acid resulted in marked antibacterial potency. rjptonline.org

For anticancer activity, SAR studies on indanone-based thiazolyl hydrazone derivatives have been conducted to identify the most potent compounds. nih.govfrontiersin.org The planar structure of arylidene indanones, which allows for effective transmission of electronic effects from substituents to the carbonyl group of the indanone, is a key structural feature influencing their biological activity. rsc.org

SAR studies on 1-indanone and 1,3-indandione derivatives as ligands for α-synuclein fibrils have also been performed to optimize their binding affinity and selectivity. researchgate.net

Interactive Data Table: In Vitro Anticancer Activity of Indanone Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| ITH Derivatives | Colorectal Cancer | 0.41 ± 0.19 to 6.85 ± 1.44 | nih.govfrontiersin.org |

| Compound 9f | MCF-7 | 0.03 ± 0.01 | bohrium.comresearchgate.netnih.gov |

| Doxorubicin (Reference) | MCF-7 | 0.062 ± 0.012 | bohrium.comresearchgate.netnih.gov |

| Compound 3'c | MCF-7, HCT-116, MD-MB-231 | 15.0–27.5 | researchgate.net |

| Compound 2f | Huh7 | 17.47 | researchgate.net |

| Compound 2f | HCT116 | 14.57 | researchgate.net |

Interactive Data Table: In Vitro COX Inhibition by Indanone Derivatives

| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

|---|---|---|---|---|

| Spiroisoxazolines (9a-9g) | COX-2 | 0.07 to 0.16 | 58.9 to 173 | bohrium.com |

Advanced Applications and Emerging Research Directions for 2 Methyl 3 Phenyl 1h Inden 1 One

Utilization in Materials Science (e.g., Organic Electronics, Photonics, Conjugated Polymers)

The unique electronic and photophysical properties of the indenone core make it a valuable component in the development of advanced functional materials. bohrium.comrsc.org Derivatives of 1,3-indandione (B147059), a close structural analog, are utilized in applications ranging from electronics to photopolymerization. researchgate.netmdpi.com The delocalized π-electron system of indenones, arising from the fusion of the aromatic ring and the enone moiety, is responsible for their interesting optical and electrochemical characteristics. researchgate.net

In the realm of organic electronics , indenone derivatives have been investigated for their potential use in devices like Organic Light-Emitting Diodes (OLEDs). rsc.orggoogle.com The indenone scaffold can be incorporated into larger π-conjugated systems, acting as an electron-accepting unit. This "push-pull" architecture, where electron-donating and electron-accepting moieties are linked, is crucial for creating materials with desirable charge-transport properties and for tuning the emission color in OLEDs. researchgate.net For instance, a novel π-conjugated acceptor-donor-acceptor small molecule, incorporating an indandione-based unit, was synthesized and evaluated for its potential in organic solar cells, demonstrating broad absorption in the visible spectrum and suitable redox behavior for intramolecular charge transfer. mdpi.com

In photonics , the indenone framework contributes to the development of materials with nonlinear optical (NLO) properties. mdpi.comresearchgate.net These materials can alter the properties of light passing through them and are essential for applications in telecommunications and optical computing. The inherent asymmetry and extended π-conjugation in suitably substituted indenones can lead to significant hyperpolarizability, a key requirement for NLO activity. researchgate.net Furthermore, the development of indanone-based fluorophores is considered a promising area for future research, suggesting potential applications in bioimaging and sensing. bohrium.com

The indenone moiety also serves as a building block for conjugated polymers . researchgate.netchalmers.se These polymers, characterized by alternating single and double bonds along their backbone, are the primary materials in organic electronics. By incorporating the indenone unit into a polymer chain, chemists can modulate the material's electronic properties, such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting bandgap. chalmers.se These parameters are critical for optimizing the performance of organic solar cells and other electronic devices. mdpi.comchalmers.se

Role as Key Intermediates in Complex Organic Synthesis

Indanones and indenones are recognized as exceptionally important synthetic intermediates due to their versatile reactivity. iyte.edu.trrsc.orgguidechem.com The core structure offers multiple reaction sites, including the carbonyl group, the α-carbon, and the aromatic ring, allowing for the construction of a wide array of complex molecular architectures. iyte.edu.trbeilstein-journals.org They serve as foundational building blocks for fused and spirocyclic compounds, which are prevalent in pharmaceuticals and natural products. bohrium.comrsc.org The synthesis of 2-methyl-3-phenyl-1H-inden-1-one itself can be achieved through methods like the intramolecular Friedel-Crafts acylation, where the presence of the 2-methyl group has been shown to significantly improve the yield of the cyclized product. cdnsciencepub.com

A significant application of indenyl-containing compounds, which are directly derived from indenones, is in the field of olefin polymerization. Specifically, they serve as ligands in the formation of metallocene catalysts, particularly for producing stereoregular polypropylene. ut.ac.ir The structure of the indenyl ligand is crucial in determining the catalyst's activity and the properties of the resulting polymer, such as molecular weight and isotacticity. ut.ac.ir

Derivatives of 2-methyl-1H-indene are frequently used to synthesize ansa-metallocene catalysts, where two indenyl fragments are linked by a bridge. mdpi.comresearchgate.netgoogle.com For example, compounds like bis[4-phenyl-2-methyl-1H-inden-1-yl]dimethylsilane are key precursors for creating highly efficient zirconocene (B1252598) and hafnocene catalysts for high-temperature propene polymerization. mdpi.comresearchgate.net The synthesis of these ligands often starts from a substituted 2-methyl-1-indanone (B98384) precursor. ut.ac.irresearchgate.net The substituents on the phenyl ring and the indenyl core allow for fine-tuning of the catalyst's electronic and steric environment, thereby controlling the polymerization process. mdpi.comgoogle.com

The indanone framework is a recurring motif in a variety of natural products with diverse biological activities. lookchem.comrsc.orgbeilstein-journals.org Consequently, indenones like this compound are valuable starting materials or key intermediates in the total synthesis of these complex molecules. lookchem.comnih.gov The 3-aryl-indanone skeleton is a privileged structure found in numerous pharmaceutical agents. rsc.org

Examples of bioactive compounds featuring this core structure include (+)-indatraline, used to treat depression, and Pauciflorol F, which has potential anti-osteoporosis activity. lookchem.comguidechem.comrsc.org The synthesis of these and other related molecules often involves the stereoselective reduction of a 3-aryl-indanone precursor to form the corresponding indanol, a critical step that establishes the final stereochemistry of the natural product. rsc.org The ability to construct the 2,3-disubstituted indenone system efficiently is therefore of great importance for synthetic and medicinal chemistry. cdnsciencepub.com

Exploring Novel Derivatization Strategies for Indenone Scaffolds

The versatility of the indenone scaffold has spurred continuous research into novel derivatization strategies to access diverse and complex chemical structures. lookchem.com These strategies aim to create libraries of compounds for various applications, from medicinal chemistry to materials science. researchgate.net

One powerful approach is the use of annulation reactions , where new rings are fused onto the indenone core. rsc.org For instance, rhodium-catalyzed ring expansion reactions can convert 1-indanones into benzocycloheptenone skeletons. rsc.org Another key strategy involves cycloaddition reactions . The double bond of the indenone can act as a dienophile in Diels-Alder reactions, or the entire system can participate in more complex cascade reactions to build polycyclic frameworks. lookchem.comnih.gov For example, treatment of a 3-benzoylindenone derivative with N-methylmaleimide resulted in a polycyclic compound via a [4+2] cycloaddition. lookchem.com

Knoevenagel condensation is a classic reaction used to modify the α-methylene group adjacent to the carbonyl. This reaction, typically with active methylene (B1212753) compounds like malononitrile, introduces a new exocyclic double bond, extending the π-conjugation of the system. mdpi.commdpi.com This is a common method for synthesizing electron acceptors for organic electronics. mdpi.com Furthermore, the indenone system can undergo dimerization under basic conditions, leading to complex spiro compounds with multiple stereocenters. acs.org The development of diastereoselective methods for these transformations remains an active area of research. bohrium.com

Future Research Perspectives and Challenges in Indenone Chemistry

The field of indenone chemistry, while mature, continues to present opportunities and challenges. A primary challenge is the development of more efficient, sustainable, and "green" synthetic methodologies for constructing the indenone skeleton and its derivatives, as conventional methods can require harsh conditions or multiple steps. lookchem.com

Future research will likely focus on several key areas:

Asymmetric Catalysis: While methods for the asymmetric reduction of indenones exist, the development of new catalytic systems for the enantioselective synthesis and derivatization of highly substituted indenones is a major goal. This is particularly important for the synthesis of chiral drugs and natural products. rsc.org

New Materials: There is a need to expand the diversity of molecular scaffolds for applications in materials science. nih.gov Exploring new indenone-based fluorophores, NLO materials, and semiconductors for organic electronics remains a fertile ground for investigation. bohrium.comgoogle.com Tailoring the electronic properties through precise substitution patterns will be key to creating next-generation materials. researchgate.netchalmers.se

Diastereoselective Synthesis: The construction of complex fused and spirocyclic heterocyclic scaffolds from indenone precursors often generates multiple stereoisomers. Developing highly diastereoselective methods to control the formation of these complex three-dimensional structures is a significant challenge that needs more attention. bohrium.com

Bio-organic Applications: The discovery of new biological activities for indenone derivatives continues to drive research. nih.govmdpi.com Designing novel indenone scaffolds as ligands for specific biological targets, such as misfolded proteins in neurodegenerative diseases, is a promising avenue. nih.gov

Q & A

Q. What are the common synthetic routes for 2-methyl-3-phenyl-1H-inden-1-one, and how are reaction conditions optimized?

Methodological Answer: Synthesis typically involves transition metal-catalyzed cyclocarbonylation or tandem reactions. For example:

- Palladium-catalyzed cyclocarbonylation : Arynes react with allyl carbonates and CO under Pd catalysis, where selectivity (e.g., 2-methylene vs. 2-benzylidene derivatives) depends on substrates and ligands like phosphines .

- Silver triflate-catalyzed tandem reactions : 1-(2-Alkynylphenyl)-2-enone reacts with isocyanoacetate and water, forming four bonds in a single step .

Optimization factors : - Catalyst loading (e.g., 5–10 mol% Pd or Ag).

- Solvent polarity (tetrahydrofuran or dichloromethane).

- Temperature (60–100°C for Pd; room temperature for Ag).

- Monitoring via TLC or HPLC for intermediate control.

Q. How is structural characterization of this compound performed?

Methodological Answer:

- Spectroscopy :

- 1H/13C NMR : Assign peaks using deuterated solvents (e.g., CDCl₃) and compare with computed chemical shifts from DFT (B3LYP/6-31G(d,p)) .

- X-ray crystallography : Refine structures using SHELXL (for small molecules) or SHELXTL (for macromolecules) . ORTEP-III visualizes thermal ellipsoids and torsion angles .

- Validation : Cross-check experimental data (e.g., bond lengths) with DFT-optimized geometries .

Q. What preliminary biological screening methods are used for this compound?

Methodological Answer:

- Antimicrobial assays :

- Data interpretation : Compare zone-of-inhibition diameters with positive controls (e.g., ampicillin).

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties and reactivity?

Methodological Answer:

- DFT setup : Use Gaussian-03/09 with B3LYP/6-31G(d,p) basis set to calculate:

- Validation : Compare computed IR spectra with experimental data to refine functional/basis set choices.

Q. How to resolve contradictions between experimental and computational data?

Methodological Answer:

Q. What strategies control regioselectivity in palladium-catalyzed synthesis?

Methodological Answer:

- Ligand effects : Bulky phosphines (e.g., PPh₃) favor 2-methylene products, while electron-deficient ligands shift selectivity .

- Substrate modification : Electron-withdrawing groups on arynes direct cyclization pathways.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance CO insertion efficiency.

Q. How to identify pharmacological targets for this compound derivatives?

Methodological Answer:

- Structure-activity relationships (SAR) : Modify substituents (e.g., methoxy, hydroxy groups) and test against targets like:

- Docking studies : Use AutoDock or Schrödinger Suite to predict binding affinities to active sites.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.